molecular formula C8H16N2O B2722703 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine CAS No. 54746-29-1

2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine

Cat. No.: B2722703
CAS No.: 54746-29-1
M. Wt: 156.229
InChI Key: YIGNFXKOFMFNMB-UHFFFAOYSA-N
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Description

2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine is a bicyclic compound that features an azabicyclo[3.2.1]octane core. This structure is notable for its presence in various biologically active molecules, particularly in the family of tropane alkaloids. The compound’s unique structure makes it a subject of interest in synthetic organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine typically involves the construction of the azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective construction of the scaffold, which can be achieved through various synthetic routes. For example, a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by tempo oxoammonium tetrafluoroborate and ZnBr2 has been successfully developed . Another approach involves the Dieckmann cyclization of piperidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are less commonly reported in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like halides or amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a scaffold for the development of biologically active molecules, particularly in the study of neurotransmitter systems.

    Medicine: The compound’s structure is similar to that of tropane alkaloids, which are known for their pharmacological activities. It is investigated for potential therapeutic applications.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine involves its interaction with specific molecular targets and pathways. The azabicyclo[3.2.1]octane core is known to interact with neurotransmitter receptors, particularly those involved in the cholinergic system. This interaction can modulate neurotransmitter release and receptor activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    8-Azabicyclo[3.2.1]octan-3-ol: This compound shares the azabicyclo[3.2.1]octane core but differs in functional groups.

    8-Oxa-3-azabicyclo[3.2.1]octane derivatives: These compounds have similar core structures with different substituents.

Uniqueness

2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine is unique due to its specific combination of the azabicyclo[3.2.1]octane core with an ethanamine side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c9-3-4-10-5-7-1-2-8(6-10)11-7/h7-8H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGNFXKOFMFNMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1O2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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